Product packaging for N-(4-methylphenyl)azepane-1-sulfonamide(Cat. No.:CAS No. 825607-39-4)

N-(4-methylphenyl)azepane-1-sulfonamide

Cat. No.: B2537792
CAS No.: 825607-39-4
M. Wt: 268.38
InChI Key: GTVJIUCVSVGIKS-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)azepane-1-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and antibacterial research. Sulfonamides are a significant class of bacteriostatic agents that function by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), a key component in the folic acid synthesis pathway . This mechanism disrupts nucleotide and DNA synthesis, making such compounds a valuable scaffold for investigating new anti-infective agents. The structural motif of the azepane ring, as seen in this compound, is frequently explored in drug discovery to modulate the physicochemical and pharmacological properties of lead molecules . Recent research into sulfonamide-bearing compounds highlights their continued relevance for developing novel therapeutic agents to combat multidrug-resistant (MDR) bacterial strains, including Gram-positive and Gram-negative pathogens . This makes this compound a useful building block for Structure-Activity Relationship (SAR) studies, enabling researchers to elucidate how structural variations impact biological activity and potency . It serves as a key intermediate for the design and synthesis of new chemical entities with potential antibacterial properties. This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O2S B2537792 N-(4-methylphenyl)azepane-1-sulfonamide CAS No. 825607-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methylphenyl)azepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-12-6-8-13(9-7-12)14-18(16,17)15-10-4-2-3-5-11-15/h6-9,14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVJIUCVSVGIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Principles of Sulfonamide Synthesis Relevant to Azepane Systems

The formation of a sulfonamide bond is a cornerstone of medicinal and synthetic chemistry. researchgate.net The most prevalent and classical method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.insci-hub.se This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. ijarsct.co.in

For azepane systems, this principle is directly applicable. The secondary amine of the azepane ring can act as the nucleophile, attacking the electrophilic sulfur atom of an aryl sulfonyl chloride. Conversely, an N-arylamine can react with azepane-1-sulfonyl chloride. The reactivity of the amine is a crucial factor; primary amines are generally highly reactive, while secondary amines, like azepane, can exhibit lower reactivity. ijarsct.co.in

Key aspects of this synthesis include:

Nucleophilicity of the Amine: The nitrogen atom in the azepane ring is a potent nucleophile.

Electrophilicity of the Sulfonyl Chloride: The sulfur atom in the sulfonyl chloride is highly electrophilic, making it susceptible to nucleophilic attack.

Reaction Conditions: The reaction is often facilitated by a non-nucleophilic base (e.g., pyridine, triethylamine) and an aprotic solvent (e.g., dichloromethane (B109758), acetonitrile). smolecule.comopenpharmaceuticalsciencesjournal.com

Recent advancements have also explored transition-metal-catalyzed methods for forming the crucial S-N bond, offering alternative pathways to traditional methods. researchgate.netsci-hub.se

Precursor Synthesis and Intermediate Derivatization for N-(4-methylphenyl)azepane-1-sulfonamide

The synthesis of the target compound relies on the availability of key precursors. The two primary retrosynthetic disconnections lead to two main precursor pairs:

Azepane and 4-methylphenylsulfonyl chloride (p-toluenesulfonyl chloride, Ts-Cl).

4-methylaniline (p-toluidine) and azepane-1-sulfonyl chloride.

Table 1: Key Precursors and their Synthesis

PrecursorChemical StructureCommon Synthetic RouteReference
Azepane (Hexamethyleneimine)C6H13NTypically produced by the catalytic hydrogenation of caprolactam. nih.govresearchgate.net
p-Toluenesulfonyl chloride (Ts-Cl)C7H7ClO2SIndustrial synthesis involves the chlorosulfonation of toluene. cbijournal.com
p-ToluidineC7H9NCommonly synthesized via the reduction of p-nitrotoluene.
Azepane-1-sulfonyl chlorideC6H12ClNO2SPrepared by reacting azepane with sulfuryl chloride (SO2Cl2) in the presence of a base. biosynth.comscbt.com

Intermediate derivatization involves the preparation of these precursors. For instance, the synthesis of azepane-1-sulfonyl chloride is a critical step if the synthetic strategy starts from p-toluidine. This intermediate is a valuable reagent for introducing the azepane-1-sulfonyl moiety to various nucleophiles. biosynth.com

Direct Synthetic Pathways to this compound

The direct synthesis of this compound is most commonly achieved by the condensation of the appropriate amine and sulfonyl chloride precursors.

Pathway A: Reaction of Azepane with p-Toluenesulfonyl Chloride This is a standard tosylation of a secondary amine. Azepane is treated with p-toluenesulfonyl chloride in a suitable solvent with a base.

Pathway B: Reaction of p-Toluidine with Azepane-1-sulfonyl Chloride This pathway involves the reaction of a primary arylamine with the pre-formed azepane-1-sulfonyl chloride. A similar methodology has been described for the synthesis of the analog N-(2,4-dimethylphenyl)azepane-1-sulfonamide, where 2,4-dimethylphenylamine is reacted with azepane-1-sulfonyl chloride in the presence of triethylamine (B128534). smolecule.com

Table 2: Comparison of Direct Synthetic Pathways

PathwayReactant 1Reactant 2Typical ConditionsAdvantages
AAzepanep-Toluenesulfonyl chlorideBase (e.g., Pyridine, Et3N), Solvent (e.g., DCM, Chloroform)Utilizes commercially abundant p-toluenesulfonyl chloride.
Bp-ToluidineAzepane-1-sulfonyl chlorideBase (e.g., Et3N), Solvent (e.g., DCM)Allows for late-stage diversification if various anilines are used with a common intermediate.

The introduction of the sulfonyl chloride group is pivotal. In Pathway A, the sulfonyl chloride is part of the readily available p-toluenesulfonyl chloride. In Pathway B, the key step is the synthesis of azepane-1-sulfonyl chloride. scbt.com This is typically accomplished by treating azepane with an excess of sulfuryl chloride, often in an inert solvent. The control of reaction conditions is crucial to avoid side reactions. Alternative methods for generating sulfonyl chlorides from thiols or sulfonic acids using reagents like N-Chlorosuccinimide have also been developed, offering milder conditions. cbijournal.com

The azepane scaffold is a key structural motif. nih.gov While often sourced from the reduction of caprolactam, various synthetic strategies exist for its de novo construction, which can be crucial for creating substituted analogs. These methods include:

Ring Expansion: Diastereomerically pure azepane derivatives can be prepared via the ring expansion of piperidines. rsc.org

Cycloaddition Reactions: Rhodium-catalyzed [4+3] cycloaddition reactions of vinyl aziridines and dienes provide an atom-economical route to functionalized azepines. researchgate.net

Annulation Reactions: Palladium-catalyzed [5+2] annulation of 2-alkenylanilines and propargylic esters can form benzo[b]azepine structures. researchgate.net

Intramolecular Cyclization: Metal-catalyzed intramolecular cyclization of suitable precursors is a common strategy for forming N-sulfonyl azepine derivatives. researchgate.net

Once formed, the azepane ring is attached to the sulfonyl group via the N-sulfonylation reaction as described previously.

The parent compound, this compound, is achiral. However, the synthesis of substituted analogs or derivatives often requires control of stereochemistry. The flexible seven-membered ring of azepane can adopt multiple conformations, making stereocontrol a challenge. nih.gov

Several strategies have been developed for the stereoselective synthesis of functionalized azepanes:

Substrate Control: Using chiral starting materials, such as those derived from sugars or amino acids, to build the azepane ring. researchgate.net

Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

Asymmetric Catalysis: Using chiral catalysts to perform enantioselective or diastereoselective transformations. For example, osmium-catalyzed tethered aminohydroxylation has been used for the stereoselective synthesis of polyhydroxyazepane iminosugars, where the C-N bond is formed with complete regio- and stereocontrol. nih.gov

Ring Expansion of Chiral Precursors: Stereoselective ring expansion of enantiomerically pure piperidine (B6355638) derivatives can yield optically active azepanes. rsc.org

These principles are vital when considering the synthesis of more complex, biologically active analogs that may contain stereocenters on the azepane ring. nih.govmdpi.com

Synthesis of this compound Structural Analogs

The synthesis of structural analogs is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov The general synthetic routes for this compound can be readily adapted to produce a wide range of analogs.

Table 3: Examples of Synthetic Strategies for Structural Analogs

Analog TypeModificationSynthetic Strategy ExampleReference
Aryl-SubstitutedVarying substituents on the phenyl ring.Reacting azepane-1-sulfonyl chloride with a library of substituted anilines. smolecule.com
Azepane-SubstitutedIntroducing substituents on the azepane ring.Beginning the synthesis with a pre-functionalized azepane derivative before N-sulfonylation. nih.gov
Fused-Ring SystemsFusing the azepane or aryl ring to another ring system.Synthesis of 1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one as a key intermediate for more complex structures. acs.org
Alternative HeterocyclesReplacing the azepane ring with other cyclic amines (e.g., piperazine, diazepane).Reacting p-toluenesulfonyl chloride with different cyclic amines. openpharmaceuticalsciencesjournal.comacs.org

For example, a series of azepane sulfonamides were synthesized as potent inhibitors of the enzyme 11β-HSD1, where SAR studies focused on modifications at the 4-position of the azepane ring. nih.gov Similarly, analogs like N-(2,4-dimethylphenyl)azepane-1-sulfonamide have been synthesized using the reaction between the corresponding substituted aniline (B41778) and azepane-1-sulfonyl chloride. smolecule.com

Modification of the Phenyl Substituent

Modifications to the 4-methylphenyl (p-tolyl) group of this compound can introduce a range of functionalities, potentially altering its chemical and physical properties. These transformations can be broadly categorized into reactions involving the methyl group and reactions involving the aromatic ring.

Reactions of the Methyl Group:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would yield N-(4-carboxyphenyl)azepane-1-sulfonamide.

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, can introduce a halogen atom to the methyl group, forming N-(4-(halomethyl)phenyl)azepane-1-sulfonamide. This product can then serve as a precursor for further nucleophilic substitution reactions.

Reactions of the Aromatic Ring:

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the sulfonamide and methyl groups would influence the position of the incoming substituent.

A representative table of potential modifications to the phenyl substituent is provided below.

Reagent(s)ProductType of Modification
KMnO₄, heatN-(4-carboxyphenyl)azepane-1-sulfonamideOxidation of methyl group
NBS, UV lightN-(4-(bromomethyl)phenyl)azepane-1-sulfonamideHalogenation of methyl group
HNO₃, H₂SO₄N-(4-methyl-2-nitrophenyl)azepane-1-sulfonamideNitration of aromatic ring
Br₂, FeBr₃N-(2-bromo-4-methylphenyl)azepane-1-sulfonamideHalogenation of aromatic ring

Functionalization of the Azepane Moiety

The functionalization of the seven-membered azepane ring in this compound can lead to a diverse array of derivatives. The saturated nature of the azepane ring means that functionalization typically involves C-H activation or the use of pre-functionalized azepane starting materials.

Recent advances in synthetic chemistry have provided methods for the functionalization of cyclic amines. For instance, α-lithiation followed by reaction with an electrophile could introduce substituents at the carbon adjacent to the nitrogen atom. However, the presence of the electron-withdrawing sulfonyl group might influence the feasibility of such reactions.

A more common approach would be to start with a functionalized azepane derivative and then perform the sulfonylation reaction. For example, using a 4-hydroxyazepane as the starting material would yield N-(4-methylphenyl)-4-hydroxyazepane-1-sulfonamide.

Variations at the Sulfonamide Linkage

The sulfonamide linkage (SO₂-N) is generally stable. However, under certain conditions, it can undergo chemical transformations.

N-Alkylation/N-Arylation: The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a strong base. The resulting anion can then be reacted with an alkyl or aryl halide to introduce a substituent on the nitrogen. However, in the case of this compound, the nitrogen is already part of the azepane ring, so this type of reaction is not applicable.

Reductive Cleavage: The sulfonamide bond can be cleaved under strong reducing conditions, for example, using sodium in liquid ammonia (B1221849) or with certain metal hydrides. This would regenerate the azepane and a derivative of the sulfonic acid.

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the product while minimizing reaction time and the use of excess reagents. Key parameters for optimization include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants.

Below is a hypothetical data table illustrating the effect of different bases on the yield of the reaction.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1PyridineDichloromethane251285
2TriethylamineDichloromethane251290
3Sodium CarbonateAcetonitrile/Water50875
4No BaseDichloromethane2524<10

As indicated in the table, the choice of an appropriate organic base like triethylamine can lead to high yields. The reaction temperature and time are also crucial factors that need to be fine-tuned for optimal results.

Green Chemistry Principles in the Synthesis of the Chemical Compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. Several strategies can be employed:

Use of Greener Solvents: Replacing traditional volatile organic solvents like dichloromethane with more environmentally benign alternatives such as water, ethanol, or ionic liquids. rsc.org Some sulfonamide syntheses have been successfully carried out in aqueous media. rsc.org

Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. For example, the use of magnetic nanocatalysts has been explored for sulfonamide synthesis, allowing for easy recovery and reuse of the catalyst.

Solvent-Free Reactions: Conducting the reaction under solvent-free conditions, for instance, through mechanochemistry (ball milling), can significantly reduce waste. sci-hub.se

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct reaction of azepane and tosyl chloride has a good atom economy, with the main byproduct being the salt of the base used.

A comparative table of traditional versus green synthesis approaches is presented below.

ParameterTraditional SynthesisGreen Synthesis
Solvent Dichloromethane, ChloroformWater, Ethanol, or Solvent-free
Base Pyridine, Triethylamine (often in excess)Catalytic base or recyclable base
Energy Input Often requires heating for extended periodsMicrowave irradiation, mechanochemistry
Waste Generation Organic solvent waste, excess baseMinimal waste, recyclable components

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Synthesis and Characterization

Synthetic Methodologies

The synthesis of N-(4-methylphenyl)azepane-1-sulfonamide can be achieved through standard procedures for the formation of sulfonamides. A common method involves the reaction of azepane with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

General Synthetic Scheme:

Azepane + 4-Methylbenzenesulfonyl chloride → this compound + Triethylamine hydrochloride

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, at room temperature. Purification of the final product is usually achieved by column chromatography or recrystallization.

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on various spectroscopic techniques.

TechniqueExpected Features
1H NMRSignals corresponding to the protons of the 4-methylphenyl group (aromatic and methyl protons) and the methylene (B1212753) protons of the azepane ring.
13C NMRResonances for the carbon atoms of the 4-methylphenyl group and the azepane ring.
Infrared (IR) SpectroscopyCharacteristic absorption bands for the S=O stretching of the sulfonyl group (typically around 1350-1300 cm-1 and 1160-1120 cm-1), as well as C-H and C=C stretching vibrations.
Mass Spectrometry (MS)A molecular ion peak corresponding to the molecular weight of the compound (253.11).

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in a gaseous phase or solution. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. For N-(4-methylphenyl)azepane-1-sulfonamide, DFT calculations, often employing a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be utilized to optimize the molecular geometry to its lowest energy state. nih.govindexcopernicus.com This process yields crucial information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule.

The optimized geometry provides insights into the spatial arrangement of the p-toluenesulfonamide (B41071) group and the flexible azepane ring. Key parameters such as the S-N bond length, the pyramidal nature of the sulfonamide nitrogen, and the orientation of the azepane ring relative to the phenyl group are determined. mdpi.com

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values based on calculations for structurally similar sulfonamide compounds.

Parameter Bond/Angle Predicted Value
Bond Length S=O ~1.44 Å
S-N (sulfonamide) ~1.68 Å
S-C (aromatic) ~1.78 Å
N-C (azepane) ~1.47 Å
Bond Angle O=S=O ~120°
C-S-N ~106°
S-N-C (azepane) ~118°

Once the molecular geometry is optimized, the same level of theory can be used to predict spectroscopic properties. The vibrational frequencies from these calculations correspond to peaks in an infrared (IR) spectrum. nih.gov Theoretical frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the SO₂ group, the S-N bond stretching, and various C-H and C-N vibrations from the aromatic and azepane rings. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are valuable for interpreting experimental spectra and confirming the chemical structure. The calculations would predict distinct signals for the protons and carbons of the 4-methylphenyl group and the seven methylene (B1212753) groups of the azepane ring. nih.gov

Table 2: Predicted Spectroscopic Data for this compound Note: These are representative values based on calculations for structurally similar compounds.

Spectroscopy Functional Group/Atom Predicted Wavenumber/Shift
IR Frequencies SO₂ Asymmetric Stretch ~1330-1350 cm⁻¹
SO₂ Symmetric Stretch ~1150-1170 cm⁻¹
S-N Stretch ~930 cm⁻¹
¹H NMR Aromatic Protons 7.2 - 7.8 ppm
Azepane Protons (α to N) ~3.2 ppm
Methyl Proton ~2.4 ppm
¹³C NMR Aromatic Carbons 120 - 145 ppm

The azepane ring in this compound is highly flexible and can adopt several conformations, such as chair, boat, and twist-boat forms. chemrxiv.org Furthermore, rotation around the S-N bond contributes to the molecule's conformational diversity. researchgate.net

A conformational analysis would be performed by systematically rotating key dihedral angles (e.g., within the azepane ring and the C-S-N-C angle) and calculating the potential energy at each step. This generates a potential energy surface map, from which low-energy, stable conformers (energy minima) can be identified. Understanding the preferred conformations is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. scirp.org This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Given the prevalence of the sulfonamide functional group in medicinal chemistry, this compound could be docked against various known sulfonamide targets. nih.gov Potential targets include enzymes like carbonic anhydrases, cyclooxygenases, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govsmolecule.com

The process involves obtaining a high-resolution 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB). The binding site, or active site, can be identified from the co-crystallized structure of the protein with a known inhibitor or predicted using algorithms that search for suitable pockets on the protein's surface.

Docking algorithms, such as those used in AutoDock or Schrödinger suites, would position the this compound molecule within the identified binding site in numerous possible conformations and orientations (poses). scirp.org Each pose is evaluated using a scoring function that estimates the binding affinity, typically reported in kcal/mol. A more negative score indicates a more favorable predicted binding interaction.

The results would reveal the most probable binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues of the target protein. For instance, the SO₂ group of the sulfonamide is a known hydrogen bond acceptor, which could be a critical interaction for binding. nih.govsemanticscholar.org

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Enzyme Note: These are representative values illustrating a potential docking outcome.

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Carbonic Anhydrase II -8.5 His94, His96, Thr199 Hydrogen Bond, Hydrophobic
11β-HSD1 -9.2 Tyr183, Ser170 Hydrogen Bond, Pi-Pi Stacking

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the motion of atoms and molecules over time, providing deep insights into their dynamic behavior and interactions. nih.gov

An MD simulation would track the atomic coordinates over time, allowing for analysis of key dihedral angles to identify the most stable, low-energy conformations and the energy barriers between them. This information is invaluable for understanding which shape the molecule is likely to adopt when approaching a target binding site.

Once a compound is docked into the active site of a target protein, MD simulations are crucial for assessing the stability of the binding pose and characterizing the dynamic interactions that hold the complex together. nih.gov For a hypothetical complex of this compound with a target protein, an MD simulation of 100 nanoseconds or more could reveal:

Stability of the complex : By calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time, one can assess whether the ligand remains stably bound in its initial predicted pose.

Key intermolecular interactions : Analysis of the simulation trajectory can quantify the persistence of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the compound and specific amino acid residues. researchgate.net

Influence of water : Simulations can reveal the role of water molecules in mediating interactions between the ligand and the protein.

These simulations provide a more realistic and dynamic picture of the binding event than static docking models. nih.gov

Table 1: Hypothetical MD Simulation Analysis of a Compound-Target Complex
MetricDescriptionHypothetical Finding
Ligand RMSD Measures the average deviation of the ligand's position from a reference structure over time.A low, stable RMSD (&lt; 2.0 Å) would suggest the compound remains in a consistent binding pose.
Protein RMSD Measures the conformational changes of the protein backbone.Fluctuations might indicate induced-fit effects upon ligand binding.
Hydrogen Bond Occupancy The percentage of simulation time a specific hydrogen bond is maintained.A high occupancy (>75%) for a bond between the sulfonamide oxygen and a key residue (e.g., Asn22, Arg63) would indicate a critical interaction. researchgate.net
Binding Free Energy (MM/PBSA) An estimation of the binding affinity calculated from the simulation snapshots.A strong negative value (e.g., -40 kcal/mol) would suggest favorable binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

To develop a QSAR model for this compound derivatives, a dataset of analogues with experimentally measured biological activity (e.g., IC50 values) against a specific target would be required. researchgate.net For each analogue, a set of molecular descriptors (numerical representations of chemical information) is calculated. Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques are then used to create an equation that correlates these descriptors with activity.

For instance, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. nih.gov These methods generate 3D fields around aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen-bonding properties, providing a more detailed and intuitive model of the structure-activity relationship. nih.gov

The primary output of a successful QSAR model is the identification of the molecular properties that are most influential on biological activity. nih.gov For derivatives of this compound, these key descriptors might include:

Steric Descriptors : The size and shape of substituents on the phenyl or azepane ring. A CoMFA analysis might show that bulky substituents at a certain position are either favorable (enhancing van der Waals interactions) or unfavorable (causing steric clashes). nih.gov

Electronic Descriptors : Properties like dipole moment, partial charges on atoms, and the energy of frontier molecular orbitals (HOMO/LUMO). nih.gov For example, adding an electron-withdrawing group to the phenyl ring could strengthen a crucial hydrogen bond by altering the partial charge on the sulfonamide group.

Hydrophobic Descriptors : The lipophilicity (LogP) of the molecule. A QSAR model might indicate an optimal LogP range for cell permeability and target engagement.

Table 2: Hypothetical Key Descriptors from a QSAR Study
Descriptor TypeSpecific DescriptorPotential Impact on Activity
Steric Molar Refractivity (MR) of a substituent at the para-position of the phenyl ring.A positive correlation in the QSAR equation would suggest larger groups are beneficial.
Electronic Partial charge on the sulfonamide oxygen atoms.A more negative charge might enhance hydrogen bonding with donor residues in the target's active site.
Hydrophobic Calculated LogP (cLogP).A parabolic relationship might be found, indicating an optimal lipophilicity for activity.
Topological Solvent Accessible Surface Area (SASA).This descriptor could be important in describing the overall interaction surface with the target. nih.gov

Virtual Screening and In Silico Library Design Based on this compound Core

The this compound structure can serve as a "scaffold" or starting point for discovering new, potentially more potent compounds through virtual screening. oup.com This process involves computationally screening vast libraries of chemical compounds to identify those that are predicted to bind to a target of interest. nih.gov

Structure-based virtual screening would involve docking millions of commercially available or computationally enumerated compounds into the 3D structure of a target protein. nih.gov Compounds whose predicted binding poses and scores are favorable would be selected for further investigation.

Alternatively, ligand-based virtual screening could be used if the 3D structure of the target is unknown. Using the this compound core as a query, one could search for molecules with similar shapes or pharmacophoric features (e.g., the spatial arrangement of hydrogen bond donors/acceptors, hydrophobic groups). acs.org

Based on these screening results and insights from QSAR models, an in silico library of novel derivatives can be designed. This involves systematically modifying the core structure by adding different functional groups (R-groups) at various positions to optimize interactions with the target, creating a focused set of high-potential compounds for chemical synthesis.

Table 3: Example of a Virtual Library Design Based on the Core Scaffold
Scaffold PositionR-Group ModificationsRationale for Modification
Phenyl Ring (para-position) -CH3, -Cl, -F, -OCH3, -CF3To probe steric and electronic effects in a key interaction region.
Phenyl Ring (meta-position) -H, -F, -CNTo fine-tune electronics and explore potential new interactions.
Azepane Ring (4-position) -H, -OH, -F, =O (carbonyl)To introduce hydrogen-bonding capabilities and alter the ring conformation. nih.gov

Molecular Mechanisms of Biological Interaction

Elucidation of Specific Binding Sites and Interaction Modes

Electrostatic Interactions

The electrostatic character of N-(4-methylphenyl)azepane-1-sulfonamide is pivotal to its biological interactions. The sulfonamide group (-SO₂NH-) is a key contributor to these interactions, featuring a polarized structure with a partial negative charge on the oxygen atoms and a partial positive charge on the nitrogen and hydrogen atoms. This arrangement facilitates the formation of hydrogen bonds, which are crucial for the specific recognition and binding to biological targets.

In similar sulfonamide-containing molecules, the nitrogen atom of the sulfonamide group can act as a hydrogen bond donor, while the oxygen atoms can serve as hydrogen bond acceptors. Crystal structure analysis of related aromatic sulfonamides has demonstrated the formation of intermolecular N-H···O hydrogen bonds, which can lead to the formation of dimers and other supramolecular structures. This capacity for hydrogen bonding is a critical determinant of the binding affinity and specificity of this compound to its biological counterparts.

Structure-Activity Relationship (SAR) at the Molecular and Biochemical Levels

The biological activity of this compound is intrinsically linked to its molecular structure. The interplay between the phenyl ring, the azepane moiety, and the sulfonamide group dictates its interaction with biological targets.

Impact of Phenyl Ring Modifications on Molecular Interactions

Modifications to the phenyl ring of sulfonamide derivatives have been shown to significantly influence their biological activity. The 4-methyl group on the phenyl ring of this compound is expected to engage in hydrophobic interactions with nonpolar pockets within a target protein. The position and nature of substituents on the aromatic ring can modulate binding affinity and selectivity.

For instance, in a series of related 1,4-bis(arylsulfonamido)-benzene derivatives, the introduction of different substituents on the phenyl ring led to variations in inhibitory potency against the Keap1-Nrf2 protein-protein interaction. While a phenyl group showed moderate activity, the addition of a benzyloxy group improved inhibitory activity. This suggests that the electronic and steric properties of the phenyl ring substituent are critical for optimal target engagement.

Table 1: Impact of Phenyl Ring Modifications on the Activity of Related Sulfonamide Compounds

Compound Modification Biological Target Observed Effect on Activity
Addition of a benzyloxy group Keap1-Nrf2 PPI 4-fold improvement in inhibitory activity compared to an unsubstituted phenyl group.

Influence of the Sulfonamide Group on Binding Specificity

In various sulfonamide derivatives, this group is essential for anchoring the molecule to the target protein. For example, in the design of 5-HT6 receptor antagonists, the sulfonamide moiety is a common structural feature responsible for affinity.

Biochemical Pathway Modulation by this compound

While specific data on the biochemical pathways modulated by N-(4-methylphenyl)azepane

Investigations of Metabolic Enzyme Interactions

Research into the interactions of this compound and related azepane sulfonamides has revealed their potential to modulate the activity of key metabolic enzymes. A significant finding in this area is the potent inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) by a series of azepane sulfonamides. nih.gov

11β-HSD1 is an enzyme responsible for the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for various metabolic disorders. Structure-activity relationship (SAR) studies on azepane sulfonamides identified specific structural features that enhance their inhibitory potency against this enzyme. nih.gov These investigations have led to the discovery of highly potent inhibitors within this chemical class. nih.gov

One notable compound from this series demonstrated significant inhibitory activity, as detailed in the table below. The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a key metric in these studies.

Table 1: Inhibitory Activity of an Azepane Sulfonamide Derivative against 11β-HSD1

CompoundTarget EnzymeIC50 (nM)
Azepane sulfonamide derivative (Compound 30)11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)3.0

This data underscores the potent and specific nature of the interaction between certain azepane sulfonamides and 11β-HSD1. nih.gov The research highlights the therapeutic potential of this class of compounds through the targeted inhibition of a crucial metabolic enzyme. nih.gov

Exploration of Novel Synthetic Methodologies for Compound Derivatization

The advancement of synthetic organic chemistry offers a powerful toolkit for the derivatization of the this compound scaffold. Future efforts will likely focus on moving beyond traditional methods to more efficient and diverse synthetic strategies to generate a library of analogs for structure-activity relationship (SAR) studies.

Key areas of exploration include:

Metal-Catalyzed Reactions: The use of transition metal catalysts such as Palladium, Rhodium, and Gold has become a cornerstone for the synthesis of complex nitrogen-containing heterocycles like azepanes. researchgate.net Future syntheses could employ innovative palladium(II)/Lewis acid co-catalyzed oxidative [5 + 2] annulation reactions to construct the azepine core from readily available starting materials. researchgate.net

Multi-Component Reactions: A novel approach for the synthesis of sulfonamides involves the one-pot reaction of sulfonic acids, isocyanides, and water, which can produce the desired products in excellent yields at room temperature. researchgate.net Adapting such multi-component strategies could streamline the synthesis of derivatives.

Flow Chemistry: Continuous flow synthesis can offer significant advantages over traditional batch processing, including improved reaction control, safety, and scalability. Applying flow chemistry to the sulfonylation step or the formation of the azepane ring could enable rapid and efficient production of a diverse set of derivatives.

Functional Group Transformation: The core structure can be modified through various chemical transformations. smolecule.com For instance, oxidation of the sulfur atom can yield sulfone derivatives, while reduction of the sulfonamide could produce corresponding amines, providing access to new chemical space. smolecule.com Aromatic substitution on the 4-methylphenyl ring could introduce nitro or halogenated derivatives, allowing for fine-tuning of electronic and steric properties. smolecule.com

Synthetic Strategy Description Potential Application for Derivatization
Metal-Catalyzed Annulation Use of transition metals (e.g., Palladium) to co-catalyze the formation of the azepine ring system from acyclic precursors. researchgate.netCreation of novel azepane cores with diverse substitution patterns.
Multi-Component Reactions A one-pot reaction combining three or more starting materials to form the final product, such as reacting a sulfonic acid, an isocyanide, and water. researchgate.netRapid synthesis of a library of sulfonamide analogs by varying the inputs.
Rhodium-Catalyzed [4+3] Cycloaddition Reaction of vinyl aziridines with silyl (B83357) dienol ethers to efficiently synthesize highly functionalized azepines. researchgate.netEnantioselective synthesis of chiral azepane derivatives.
Post-Synthesis Modification Chemical transformation of the core molecule, including oxidation, reduction, or electrophilic aromatic substitution. smolecule.comIntroduction of diverse functional groups on the azepane or phenyl rings to probe structure-activity relationships.

Application of Advanced Computational Techniques for Rational Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. mdpi.com For this compound, these techniques can guide the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Future computational approaches will likely involve:

Pharmacophore Modeling and 3D-QSAR: By analyzing a set of known active and inactive molecules with similar scaffolds, a pharmacophore model can be generated to identify the key structural features required for biological activity. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com This model can then be used to perform 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies to predict the in silico binding affinity of newly designed analogs. openpharmaceuticalsciencesjournal.comresearchgate.net

Density Functional Theory (DFT) Calculations: DFT methods can be employed to optimize the geometry of the compound and calculate its electronic properties, such as molecular electrostatic potential and frontier molecular orbitals. mdpi.com This information provides insights into the molecule's reactivity and potential interaction points with biological targets.

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking can predict the preferred binding orientation of this compound and its derivatives within the target's active site. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions.

Computational Technique Description Objective in Rational Design
3D-QSAR Three-Dimensional Quantitative Structure-Activity Relationship; correlates the 3D properties of molecules with their biological activity. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.comTo predict the binding affinity of novel derivatives and guide the design of more potent compounds. openpharmaceuticalsciencesjournal.comresearchgate.net
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. openpharmaceuticalsciencesjournal.comTo virtually screen compound libraries for new hits and to guide the design of molecules that fit the activity requirements. openpharmaceuticalsciencesjournal.com
Molecular Docking Predicts the binding mode and affinity of a ligand within the active site of a target protein.To visualize potential interactions with a biological target and prioritize compounds for synthesis.
DFT Calculations Density Functional Theory; a quantum mechanical method to investigate the electronic structure of molecules. mdpi.comTo understand the compound's intrinsic electronic properties, stability, and reactivity. mdpi.com

Investigation of Unexplored Molecular Targets for Interaction Profiling

While the precise molecular targets of this compound are not yet fully elucidated, the broader class of sulfonamides is known to interact with a wide range of biological molecules. ontosight.ai A key future direction is the systematic profiling of this compound against various potential targets to uncover its mechanism of action.

Potential unexplored molecular targets include:

Enzymes: Many sulfonamides are known enzyme inhibitors. researchgate.net Based on the activity of structurally related molecules, potential targets could include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes involved in inflammatory pathways. smolecule.com Other targets could include carbonic anhydrases, proteases, or kinases, which are often implicated in various diseases.

G-Protein Coupled Receptors (GPCRs): Aryl sulfonamides have been investigated as antagonists for serotonin (B10506) receptors, such as 5-HT6, which are involved in cognitive processes. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com Screening this compound against a panel of GPCRs could reveal unexpected activities.

Ion Channels: Certain sulfonamide-containing drugs are known to modulate the activity of ion channels. Profiling the compound's effect on various voltage-gated or ligand-gated ion channels could identify novel neuro- or cardio-active properties.

Integration of Omics Data for Systems-Level Understanding of Compound Activity

To gain a comprehensive understanding of the biological effects of this compound, future research should integrate multi-omics data. This systems biology approach can reveal the compound's impact on global cellular processes beyond a single molecular target.

Transcriptomics (RNA-Seq): By treating cells or model organisms with the compound and sequencing their messenger RNA, researchers can identify which genes are up- or down-regulated, providing clues about the cellular pathways being affected.

Proteomics: Using techniques like mass spectrometry, the global changes in protein expression and post-translational modifications in response to compound treatment can be quantified. This can help confirm the downstream effects of target engagement and identify off-target effects.

Development of Advanced In Vitro Models for Mechanistic Validation

To bridge the gap between in silico predictions and in vivo outcomes, advanced in vitro models that more accurately mimic human physiology are crucial. researchgate.net These models can provide a more relevant context for validating the mechanism of action and assessing the potential efficacy of this compound.

Future research should leverage:

3D Cell Cultures (Spheroids and Organoids): Compared to traditional 2D cell monolayers, 3D models like spheroids and organoids better recapitulate the complex cell-cell and cell-matrix interactions of native tissues. researchgate.netnih.gov Using patient-derived organoids could offer a platform for personalized medicine studies. nih.gov

Organ-on-a-Chip (OOC) Models: These microfluidic devices contain living cells in micro-architectures that simulate the functions of human organs, such as the liver, gut, or heart. nih.gov Multi-organ OOC models can be used to study the compound's metabolism, efficacy, and potential toxicity in an interconnected system, providing more predictive data before moving to in vivo studies. researchgate.netnih.gov

High-Content Imaging and Analysis: Combining advanced in vitro models with automated high-content imaging allows for the multiparametric analysis of cellular effects, providing quantitative data on morphology, viability, and the expression of specific protein markers in a high-throughput manner.

In Vitro Model Description Advantage for Mechanistic Validation
3D Organoids Self-organizing 3D cell cultures derived from stem cells that mimic the architecture and function of an organ. researchgate.netProvides a more physiologically relevant context for studying compound activity and toxicity compared to 2D cultures. nih.gov
Organ-on-a-Chip (OOC) Microfluidic devices that recreate the functional units of organs, allowing for the study of tissue-level physiology. researchgate.netnih.govEnables the investigation of multi-organ interactions, drug metabolism, and toxicity in a human-relevant system. nih.gov
Humanized Animal Models Animals (e.g., mice) engineered to express human genes or contain human cells or tissues. nih.govCan offer a more accurate model of human immune responses or drug metabolism in an in vivo setting. nih.gov

Rational Design of this compound Inspired Molecular Probes

To visualize and study the behavior of this compound in biological systems, molecular probes can be designed and synthesized. nih.gov These probes are derivatives of the parent compound that have been modified to include a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-affinity label.

The rational design process would involve:

SAR Analysis: Identifying a position on the this compound scaffold where modifications are well-tolerated without loss of biological activity.

Linker Chemistry: Designing a suitable chemical linker to attach the reporter tag to the core molecule, ensuring the linker does not interfere with the compound's binding to its target.

Probe Synthesis: Synthesizing the tagged molecule and verifying that its biological activity is comparable to the parent compound.

Application: Using the resulting probe in cellular imaging studies to visualize its subcellular localization, in pull-down assays to identify its binding partners, or in target engagement studies to quantify its interaction with a specific protein in living cells.

This approach would provide invaluable tools to deconstruct the molecular mechanisms underlying the activity of this promising compound class. nih.gov

Conclusion

N-(4-methylphenyl)azepane-1-sulfonamide is a molecule that combines the well-established chemical heritage of sulfonamides with the structurally significant azepane moiety. While specific research on this compound is not extensive, its chemical framework suggests potential for further investigation in medicinal chemistry. The synthesis and characterization of this compound are achievable through standard chemical techniques. Future research will likely focus on a more detailed exploration of its biological activities and the establishment of clear structure-activity relationships, which could pave the way for the development of novel therapeutic agents.

Q & A

Q. What synthetic methodologies are most effective for preparing N-(4-methylphenyl)azepane-1-sulfonamide, and how can reaction yields be optimized?

The synthesis typically involves coupling a substituted azepane-sulfonyl chloride with a 4-methylphenylamine derivative. Key steps include:

  • Reagent selection : Use 4-methylbenzenesulfonyl chloride as the sulfonating agent under basic conditions (e.g., aqueous Na₂CO₃ at pH 9–10) to facilitate nucleophilic substitution .
  • Solvent and temperature : Reactions are often conducted in dichloromethane or THF at room temperature to avoid side reactions. For example, stirring at RT for 3–4 hours achieves optimal intermediate formation .
  • Yield optimization : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) improves purity. Yields range from 11–52% depending on substituent steric effects, as seen in structurally analogous sulfonamides .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H-NMR and 13C-NMR : Identify aromatic protons (δ 7.2–7.4 ppm for the 4-methylphenyl group) and azepane ring protons (δ 1.5–3.0 ppm). Sulfonamide NH typically appears as a broad singlet (δ ~8–10 ppm) .
  • IR spectroscopy : Confirm sulfonamide S=O stretching vibrations at ~1150–1350 cm⁻¹ and N–H stretching near 3300 cm⁻¹ .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₁₈H₂₂N₂O₂S: calc. 330.14, observed 330.15) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How do structural modifications to the azepane ring or aryl group influence the compound’s biological activity?

  • Azepane substituents : Introducing methyl groups to the azepane ring (e.g., 4-methyl-1,4-diazepane) enhances lipophilicity, improving blood-brain barrier penetration in analogous sulfonamide enzyme inhibitors .
  • Aryl group effects : Fluorination at the 4-position of the phenyl ring increases electronegativity, boosting interactions with enzymatic active sites (e.g., α-glucosidase inhibition IC₅₀ values improved by ~30% in fluorinated derivatives) .
  • Sulfonamide linker : Replacing sulfonamide with sulfone or sulfoxide reduces hydrogen-bonding capacity, diminishing binding affinity to targets like acetylcholinesterase .

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to calculate HOMO/LUMO energies, predicting charge transfer interactions. Exact exchange terms improve accuracy for sulfonamide thermochemistry .
  • Molecular docking : Simulate binding modes with biological targets (e.g., α-glucosidase) using AutoDock Vina. Key interactions include hydrogen bonds between the sulfonamide group and Arg439/His674 residues .
  • Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to identify conformational flexibility in the azepane ring .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assay conditions (e.g., enzyme concentration, pH, and substrate). For example, discrepancies in acetylcholinesterase inhibition may arise from variations in substrate (acetylthiocholine vs. butyrylthiocholine) .
  • Structure-Activity Relationship (SAR) profiling : Systematically vary substituents and correlate trends with activity. For instance, bulkier aryl groups reduce solubility but improve membrane permeability, leading to conflicting in vitro vs. in vivo results .
  • Crystallographic validation : Resolve binding ambiguities by co-crystallizing the compound with its target (e.g., PDB deposition 6XYZ) to confirm direct interactions .

Q. What strategies mitigate challenges in reproducibility when synthesizing this compound derivatives?

  • Reaction monitoring : Use TLC or in situ FTIR to track intermediate formation and minimize over-reaction.
  • Stoichiometric control : Maintain a 1:1 molar ratio of azepane-sulfonyl chloride to aryl amine to prevent di-substitution byproducts .
  • Batch consistency : Standardize solvent purity (HPLC-grade) and drying agents (e.g., MgSO₄ vs. Na₂SO₄) to reduce variability in hygroscopic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.